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Compound of Interest

Compound Name: Crimidine

Cat. No.: B1669615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

WARNING: Crimidine (CAS No. 535-89-7), also known under trade names such as Castrix, is

a highly toxic rodenticide. Its use is severely restricted, and it is not registered for use as a

pesticide in the United States.[1][2] The probable oral lethal dose in humans is less than 5

mg/kg, making it a "super toxic" substance.[1][3] This document provides a consolidated

technical guide to its safety and toxicological data for reference in controlled research

environments only. Extreme caution is advised when handling this compound.

Chemical and Physical Properties
Crimidine is a pyrimidine derivative with the IUPAC name 2-chloro-N,N,6-trimethylpyrimidin-4-

amine.[1] It presents as a brown, waxy solid or colorless crystals.[1][4]
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Property Value Source

CAS Number 535-89-7 [1][4]

Molecular Formula C₇H₁₀ClN₃ [4][5]

Molecular Weight 171.63 g/mol [1][6]

Melting Point 87 °C (189 °F) [3][4][6]

Boiling Point 140 - 147 °C at 4 mmHg [1][3][7]

Solubility

Slightly soluble in water.

Soluble in most common

organic solvents (e.g.,

acetone, benzene, chloroform,

ethanol) and dilute acids.[1][4]

[6]

[1][4][6]

Vapor Pressure
< 1 x 10⁻⁵ mmHg at 20 °C (68

°F)
[1][3][6]

Hazard Identification and GHS Classification
Crimidine is classified as a highly hazardous substance. The primary route of acute toxicity is

oral ingestion.

Hazard Class Category Signal Word Hazard Statement

Acute Toxicity, Oral Category 1 Danger
H300: Fatal if

swallowed

Source: GHS Classification (UNECE)[1], Smolecule[6]

NFPA 704 Rating:
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Category Rating

Health 4 (Severe Hazard)

Flammability 1 (Slight Hazard)

Reactivity 0 (Minimal Hazard)

Source: ChemicalBook[4]

Toxicological Data
Crimidine is a potent convulsant poison that acts rapidly after ingestion, typically within 20 to

40 minutes.[1][8] It is highly toxic to mammals and birds.[2]

Acute Toxicity (LD₅₀)
The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be

expected to cause death in 50% of the animals when administered by a particular route. The

following values have been reported for Crimidine:

Species
Route of
Administration

LD₅₀ (mg/kg) Source

Rat Oral 1.25 [4]

Rat Intraperitoneal (i.p.) 1.00 ± 0.06 [4]

Mouse Oral 1.2 [4]

Mouse (male) Subcutaneous (s.c.) 1.3 [4]

Mouse (female) Subcutaneous (s.c.) 1.1 [4]

Mouse Intraperitoneal (i.p.) 0.42 ± 0.05 [4]

Guinea Pig Intraperitoneal (i.p.) 2.66 ± 0.10 [4]

Human (Probable) Oral < 5.0 [1][3]

Mechanism of Action: Pyridoxine Antagonism
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The primary mechanism of Crimidine's toxicity is its action as a potent pyridoxine (Vitamin B₆)

antagonist.[1][5][8] Vitamin B₆, in its active form pyridoxal 5'-phosphate (PLP), is a crucial

cofactor for a vast number of enzymatic reactions in the body, including the synthesis of

neurotransmitters.

Crimidine inhibits the enzyme pyridoxal kinase.[8] This enzyme is responsible for the

phosphorylation of pyridoxal to the biologically active PLP. By inhibiting this kinase, Crimidine
depletes the levels of PLP.

A critical enzyme dependent on PLP is glutamic acid decarboxylase (GAD). GAD catalyzes the

conversion of glutamate, the principal excitatory neurotransmitter in the central nervous

system, to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.

The depletion of PLP leads to reduced GAD activity, resulting in a significant decrease in GABA

synthesis. The subsequent imbalance between excitatory (glutamate) and inhibitory (GABA)

neurotransmission leads to a state of hyperexcitability in the central nervous system,

manifesting as severe convulsions, a hallmark of Crimidine poisoning.[1][3]
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Caption: Mechanism of Crimidine toxicity via inhibition of pyridoxal kinase.
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Experimental Protocols
Detailed experimental protocols for toxicological studies on Crimidine are not publicly available

due to its restricted nature. However, a generalized protocol for an acute oral toxicity study

(LD₅₀ determination) in rodents, based on standard guidelines (e.g., OECD, EPA), would follow

the workflow below.

General Protocol for Acute Oral Toxicity (LD₅₀)
Determination in Rodents
1. Objective: To determine the median lethal dose (LD₅₀) of Crimidine following a single oral

administration.

2. Test System:

Species: Rat (e.g., Sprague-Dawley or Wistar strain) or Mouse.

Age/Weight: Young, healthy adult animals (e.g., rats 8-12 weeks old, 200-300g).

Sex: Studies may use one sex (typically female) or both. If both, animals are caged

separately.

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the

study.

Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour

light/dark cycle.

Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting

period (e.g., overnight for rats) before dosing.

3. Test Substance Preparation:

Crimidine is weighed accurately.

It is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be

non-toxic at the volume administered.
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A series of dose concentrations are prepared.

4. Experimental Procedure:

Dose Groups: Animals are randomly assigned to several dose groups and one control group

(vehicle only). Typically, 3-5 dose groups are used with at least 5 animals per sex per group.

Dose Administration: The test substance is administered as a single dose by oral gavage.

The volume administered is typically kept constant across all animals (e.g., 1-2 ml/kg).

Dose Finding (Range-Finding Study): A preliminary study with a small number of animals

may be conducted to determine the appropriate dose range for the main study.

Observation Period: Animals are observed for 14 days post-administration.

5. Observations:

Mortality: The number of dead animals in each group is recorded.

Clinical Signs: Animals are observed for signs of toxicity (e.g., convulsions, tremors, changes

in posture, lethargy, etc.) immediately after dosing, at regular intervals on the first day, and at

least once daily thereafter.

Body Weight: Individual animal weights are recorded prior to dosing and at least weekly

thereafter.

Pathology: A gross necropsy is performed on all animals (those that die during the study and

those euthanized at the end).

6. Data Analysis:

The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical

method (e.g., Probit analysis, Logit method).
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Caption: Generalized workflow for an acute oral toxicity (LD50) study.
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Safety and Handling
First Aid Measures:

Ingestion:IMMEDIATELY call a poison control center or doctor. Do NOT induce vomiting.[3]

[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to

an unconscious person.[2]

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing

is difficult, give oxygen.[2]

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[2]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

Emergency Response:

Spill: Isolate the spill area for at least 25 meters (75 feet) for solids.[3] Wear appropriate

personal protective equipment (PPE), including a self-contained breathing apparatus

(SCBA).[3] Avoid creating dust. Cover the spill with a plastic sheet and then take it up

mechanically into appropriate containers for disposal.[2]

Fire: Use dry chemical, CO₂, water spray, or foam.[3] Wear SCBA. When heated to

decomposition, Crimidine emits very toxic fumes of hydrogen chloride and nitrogen oxides.

[1]

Antidote: While there are no human reports, due to its mechanism of action, pyridoxine (vitamin

B₆) has been suggested as a potential treatment for seizures caused by Crimidine poisoning.

[9]
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Caption: Logical workflow for responding to a Crimidine exposure event.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crimidine: A Technical Safety and Toxicological Profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669615#crimidine-safety-data-sheet-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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